molecular formula C18H18N4O3S B5159708 6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B5159708
M. Wt: 370.4 g/mol
InChI Key: SKJGJVBXMJSGOZ-UHFFFAOYSA-N
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Description

6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the quinazolinone moiety: This step often involves the condensation of the triazole intermediate with anthranilic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or quinazolinone rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, compounds of this class have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. They can be used in studies to understand biological pathways and mechanisms.

Medicine

In medicinal chemistry, these compounds are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, blocking receptor binding, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-quinazolin-4(3H)-one
  • 6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-1,2,4-triazolo[4,3-b]quinazolin-8(5H)-one

Uniqueness

The uniqueness of 6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one lies in its specific substitution pattern and the presence of both triazole and quinazolinone rings. This combination of structural features can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-11-4-5-12(16(8-11)25-2)10-6-14-13(15(23)7-10)9-22-17(19-14)20-18(21-22)26-3/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJGJVBXMJSGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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